molecular formula C24H18F3N3O3S B2557914 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide CAS No. 625378-05-4

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide

Cat. No.: B2557914
CAS No.: 625378-05-4
M. Wt: 485.48
InChI Key: VHHQYUDOUZMAPK-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a 1,3-benzodioxol-5-yl group at position 6, a cyano group at position 3, and a trifluoromethyl group at position 4. A sulfanylacetamide moiety is attached at position 2, with the acetamide nitrogen further substituted by a 1-phenylethyl group. The trifluoromethyl and cyano groups enhance metabolic stability and electronic properties, while the 1,3-benzodioxol group may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O3S/c1-14(15-5-3-2-4-6-15)29-22(31)12-34-23-17(11-28)18(24(25,26)27)10-19(30-23)16-7-8-20-21(9-16)33-13-32-20/h2-10,14H,12-13H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHQYUDOUZMAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study by Fayad et al. (2019) demonstrated that compounds with similar structures could inhibit tumor growth in multicellular spheroids, suggesting that this compound may have similar effects against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses moderate to significant antibacterial effects against several pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its effect on enzyme inhibition. It has been shown to inhibit cholinesterase enzymes, which are crucial in neurotransmission. This inhibition could potentially lead to therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide is thought to be mediated through multiple pathways:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of the benzodioxole structure may confer antioxidant properties, reducing oxidative stress in cells .

Case Studies

Several studies have investigated the biological effects of compounds structurally related to 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide:

StudyFindings
Fayad et al. (2019)Identified anticancer properties through drug library screening on multicellular spheroids .
Ahmad et al. (2011)Demonstrated moderate antibacterial activity against various strains .
Research on Cholinesterase InhibitionShowed selective inhibition of butyrylcholinesterase with potential implications for Alzheimer's treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-{[6-(1,3-Benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (CAS: 625378-19-0)

  • Molecular Formula : C₂₂H₁₂F₅N₃O₃S vs. C₂₃H₁₆F₃N₃O₃S (target compound).
  • Key Differences :
    • The N-substituent in the analog is a 3,4-difluorophenyl group, whereas the target compound features a 1-phenylethyl group.
    • Fluorine atoms in the analog increase electronegativity and may enhance metabolic stability compared to the lipophilic 1-phenylethyl group.
  • Implications :
    • The analog’s fluorinated phenyl group improves solubility in polar solvents, while the target’s 1-phenylethyl group may enhance membrane permeability due to higher lipophilicity .

Sulfonamide Analog: N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide

  • Core Structure : Pyridine substituted with benzyloxy and methyl groups.
  • Functional Groups : A sulfonamide replaces the sulfanylacetamide in the target compound.
  • Comparison: Sulfonamides are more acidic (pKa ~1–2) than acetamides (pKa ~10–12), affecting ionization and protein-binding properties.

Indole-Based Acetamide: N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

  • Structural Features : A bulky indole core with tert-butyl and chlorobenzoyl substituents.
  • Comparison :
    • The tert-butyl group increases lipophilicity but may reduce aqueous solubility.
    • The indole scaffold allows for diverse π-π interactions, whereas the pyridine core in the target compound offers a more rigid planar structure .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Structural Features
Target Compound C₂₃H₁₆F₃N₃O₃S* ~505.44 1-Phenylethyl, 1,3-benzodioxol, CF₃, CN Pyridine core, sulfanylacetamide linkage
2-{[6-(1,3-Benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide C₂₂H₁₂F₅N₃O₃S 493.41 3,4-Difluorophenyl, 1,3-benzodioxol, CF₃, CN Similar pyridine core, fluorinated N-substituent
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide C₂₃H₂₁F₃N₂O₃S 462.49 Benzyloxy, CF₃, sulfonamide Methylated pyridine, sulfonamide linkage

*Estimated based on structural similarity to .

Research Findings and Implications

  • Electron-Withdrawing Groups: The trifluoromethyl and cyano groups in the target compound and its analogs enhance resistance to oxidative metabolism, a critical feature for drug candidates .
  • N-Substituent Effects : Fluorinated aryl groups (e.g., 3,4-difluorophenyl) improve solubility, while alkyl-aryl groups (e.g., 1-phenylethyl) favor blood-brain barrier penetration .
  • Scaffold Flexibility : Pyridine-based compounds (target and analogs) exhibit rigidity conducive to target binding, whereas indole derivatives offer broader conformational adaptability .

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